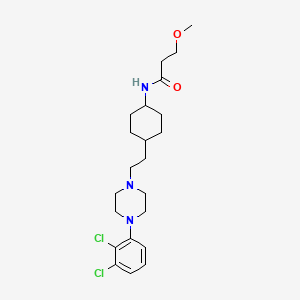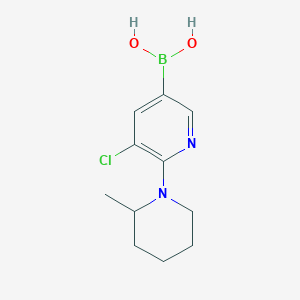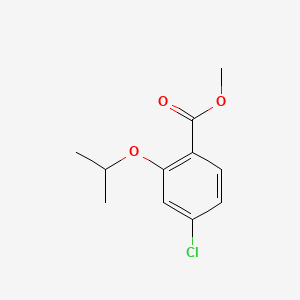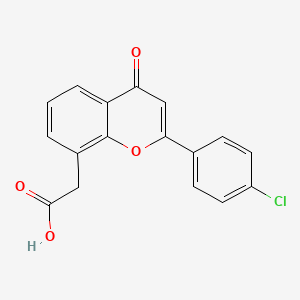
4H-1-Benzopyran-8-acetic acid, 2-(4-chlorophenyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid is a chemical compound with a complex structure that includes a chromenone core and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone core or the chlorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]propanoic acid
- 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]butanoic acid
- 2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]pentanoic acid
Uniqueness
2-[2-(4-chlorophenyl)-4-oxo-4H-chromen-8-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromenone core and a chlorophenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
101002-46-4 |
|---|---|
Molecular Formula |
C17H11ClO4 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxochromen-8-yl]acetic acid |
InChI |
InChI=1S/C17H11ClO4/c18-12-6-4-10(5-7-12)15-9-14(19)13-3-1-2-11(8-16(20)21)17(13)22-15/h1-7,9H,8H2,(H,20,21) |
InChI Key |
AYHLXPWYEQTAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


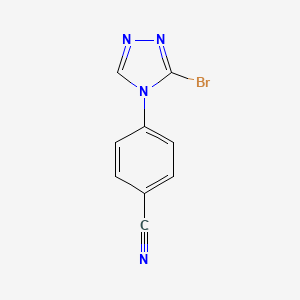

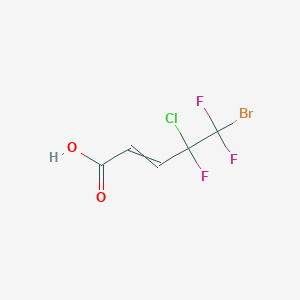

![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
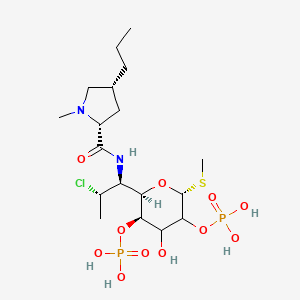
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
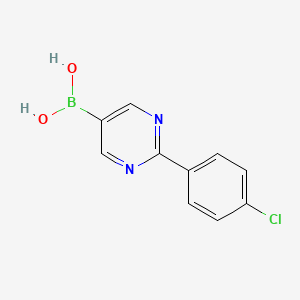
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
